molecular formula C14H17N3OS B4818106 2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether

2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether

Cat. No.: B4818106
M. Wt: 275.37 g/mol
InChI Key: BPZNUKUFTGBJGE-UHFFFAOYSA-N
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Description

2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via nucleophilic substitution reactions using allyl halides and thiols.

    Attachment of the Phenyl Group: The phenyl group can be attached through electrophilic aromatic substitution reactions.

    Formation of the Ether Linkage: The ether linkage can be formed through Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether
  • 2-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether
  • 2-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether

Uniqueness

2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness can be attributed to the specific interactions and reactivity of the allylsulfanyl group compared to other alkylsulfanyl groups.

Properties

IUPAC Name

3-prop-2-enylsulfanyl-5-(2-propoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-9-18-12-8-6-5-7-11(12)13-15-14(17-16-13)19-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZNUKUFTGBJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC(=NN2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether
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2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether
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2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether
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2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether
Reactant of Route 5
2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether
Reactant of Route 6
2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether

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